7-Methylquinoline-2,3-dicarboxylic acid

Lipophilicity Drug Design Physicochemical Property

Choose 7-Methylquinoline-2,3-dicarboxylic acid for its enhanced membrane permeability (XLogP3 1.9) over the unsubstituted parent (1.6), enabling improved lead optimization for targets with suboptimal bioavailability. The 7-methyl group directs regioselective electrophilic substitution, simplifying synthesis of imidazolinone herbicide precursors. Its unique InChI Key and chromatographic properties make it an ideal reference standard for HPLC/LC-MS method development resolving positional isomers. Additionally, the methyl substituent provides a steric handle for tailoring MOF topologies without altering metal-binding carboxylate sites. Procure with confidence for medicinal chemistry, agrochemical R&D, or materials science programs.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
CAS No. 948291-03-0
Cat. No. B11878590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline-2,3-dicarboxylic acid
CAS948291-03-0
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C12H9NO4/c1-6-2-3-7-5-8(11(14)15)10(12(16)17)13-9(7)4-6/h2-5H,1H3,(H,14,15)(H,16,17)
InChIKeyKSUMYWMNVADYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinoline-2,3-dicarboxylic Acid (CAS 948291-03-0) – Procurement-Relevant Identity and Class Profile


7-Methylquinoline-2,3-dicarboxylic acid (CAS 948291-03-0) is a heterocyclic aromatic compound belonging to the quinoline-2,3-dicarboxylic acid family. It features a quinoline core with carboxylic acid functionalities at the 2- and 3-positions and a methyl substituent at the 7-position [1]. The molecular formula is C₁₂H₉NO₄, with a molecular weight of 231.20 g/mol and a computed XLogP3 of 1.9 [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, and is commercially available from multiple suppliers at purities typically ≥97% .

Why 7-Methylquinoline-2,3-dicarboxylic Acid Cannot Be Replaced by Parent Quinoline-2,3-dicarboxylic Acid


Substituting 7-methylquinoline-2,3-dicarboxylic acid with the unsubstituted parent compound, quinoline-2,3-dicarboxylic acid (CAS 643-38-9), overlooks a critical difference in lipophilicity that impacts compound performance in biological systems and synthetic routes. The 7-methyl group increases the computed XLogP3 from 1.6 to 1.9 [1], a shift that can significantly alter membrane permeability, metabolic stability, and target engagement. Furthermore, the methyl group influences the regioselectivity of subsequent derivatization reactions such as esterification or amidation, making direct interchange without re-optimization of downstream processes unreliable [2]. The quantitative evidence below substantiates why this specific methylated analog is preferred over the parent structure for certain applications.

Quantitative Differentiation Evidence for 7-Methylquinoline-2,3-dicarboxylic Acid (CAS 948291-03-0) vs. Closest Analogs


Increased Lipophilicity (XLogP3) vs. Unsubstituted Quinoline-2,3-dicarboxylic Acid

The 7-methyl substitution on the quinoline-2,3-dicarboxylic acid scaffold increases the computed partition coefficient (XLogP3) by +0.3 logP units compared to the parent compound [1]. Specifically, 7-methylquinoline-2,3-dicarboxylic acid has an XLogP3 of 1.9, while quinoline-2,3-dicarboxylic acid has an XLogP3 of 1.6 [1]. This quantifiable increase in lipophilicity is expected to enhance membrane permeability and may improve oral bioavailability or CNS penetration potential in drug discovery programs.

Lipophilicity Drug Design Physicochemical Property

Distinct Molecular Weight and Formula vs. 8-Methyl and 6-Methyl Positional Isomers

As a specific positional isomer, 7-methylquinoline-2,3-dicarboxylic acid (MW 231.20) can be analytically distinguished from its 8-methyl and 6-methyl isomers. Although all share the same molecular formula (C₁₂H₉NO₄) and molecular weight, their distinct InChI Keys and chromatographic retention behavior enable unambiguous identification [1]. For example, the InChI Key for the 7-methyl isomer is KSUMYWMNVADYCX-UHFFFAOYSA-N, which differs from that of the 8-methyl analog [1]. This is critical for procurement where isomeric purity is essential for reproducible biological results.

Isomer Purity Method Development Analytical Chemistry

Purity and Supply Availability vs. Research-Grade Alternatives

Commercially, 7-methylquinoline-2,3-dicarboxylic acid is offered at 97% purity by multiple suppliers , whereas the unsubstituted quinoline-2,3-dicarboxylic acid is typically available at 98% . This indicates that the methylated derivative is available with comparably high purity, ensuring its suitability as a building block for complex synthesis. The consistent supply from vendors such as Leyan and Aladdin facilitates bulk procurement for scale-up research.

Chemical Procurement Building Block Synthetic Chemistry

Application Scenarios for 7-Methylquinoline-2,3-dicarboxylic Acid Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity

In a lead optimization program where the parent quinoline-2,3-dicarboxylic acid scaffold has shown target engagement but suboptimal membrane permeability, procurement of the 7-methyl analog (XLogP3 1.9 vs 1.6) can be prioritized to improve logP while retaining the dicarboxylic acid pharmacophore [1]. This application is supported by the direct physicochemical comparison provided in Section 3.

Organic Synthesis: Regioselective Derivatization for Agrochemical Intermediates

The 7-methyl group can direct subsequent electrophilic substitution or oxidation reactions, enabling regioselective synthesis of imidazolinone herbicide precursors or other agrochemicals [1]. The known oxidation behavior of methyl-substituted quinolines [2] suggests that the 7-methyl derivative may offer distinct reactivity profiles compared to other positional isomers.

Analytical Chemistry: Reference Standard for Isomer-Specific Method Development

Due to its unique InChI Key and chromatographic properties, 7-methylquinoline-2,3-dicarboxylic acid can serve as a reference standard for developing HPLC or LC-MS methods that must resolve positional isomers (e.g., 6-methyl vs. 7-methyl vs. 8-methyl) in complex reaction mixtures [1]. This is critical for quality control in pharmaceutical intermediate synthesis.

Coordination Chemistry: Tailored Metal-Organic Framework (MOF) Synthesis

Quinoline-2,3-dicarboxylic acid derivatives are used to construct metal-organic frameworks with tunable topologies [1]. The 7-methyl substitution provides a steric and electronic handle without altering the key metal-binding carboxylate functionalities, potentially leading to MOFs with altered porosity or luminescent properties.

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